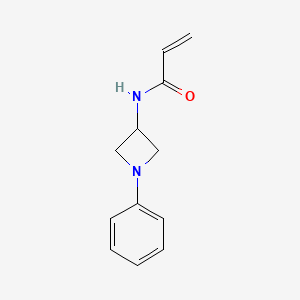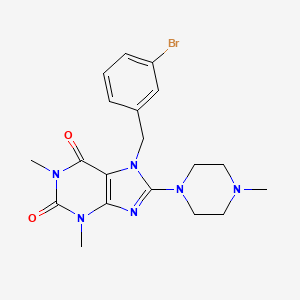
N-(1-Phenylazetidin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylazetidin-3-yl)prop-2-enamide, also known as ACP-105, is a synthetic non-steroidal androgen receptor modulator (SARM). It has been extensively studied for its potential applications in the fields of medicine and sports science.
Scientific Research Applications
N-(1-Phenylazetidin-3-yl)prop-2-enamide has been extensively studied for its potential applications in the treatment of muscle wasting, osteoporosis, and hypogonadism. It has also been investigated for its potential use as a performance-enhancing drug in sports science. N-(1-Phenylazetidin-3-yl)prop-2-enamide has shown promising results in increasing muscle mass, bone density, and strength in animal models.
Mechanism of Action
N-(1-Phenylazetidin-3-yl)prop-2-enamide selectively binds to androgen receptors in the body, leading to an increase in protein synthesis and muscle growth. It also has a strong affinity for bone tissue, leading to an increase in bone density. Unlike traditional anabolic steroids, N-(1-Phenylazetidin-3-yl)prop-2-enamide does not have an impact on the prostate gland or other androgen-sensitive tissues.
Biochemical and Physiological Effects:
N-(1-Phenylazetidin-3-yl)prop-2-enamide has been shown to increase muscle mass, bone density, and strength in animal models. It has also been found to improve physical performance and endurance. N-(1-Phenylazetidin-3-yl)prop-2-enamide has a low potential for causing adverse effects on the liver, kidney, and cardiovascular system.
Advantages and Limitations for Lab Experiments
N-(1-Phenylazetidin-3-yl)prop-2-enamide has several advantages over traditional anabolic steroids in lab experiments. It has a low potential for causing adverse effects on the liver, kidney, and cardiovascular system. It also has a strong affinity for bone tissue, making it a potential treatment for osteoporosis. However, N-(1-Phenylazetidin-3-yl)prop-2-enamide is still in the early stages of development, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the development of N-(1-Phenylazetidin-3-yl)prop-2-enamide. It has the potential to be used as a treatment for muscle wasting, osteoporosis, and hypogonadism. It also has potential applications in sports science as a performance-enhancing drug. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs. Additionally, research is needed to investigate the long-term effects of N-(1-Phenylazetidin-3-yl)prop-2-enamide on the body.
Synthesis Methods
The synthesis of N-(1-Phenylazetidin-3-yl)prop-2-enamide involves the reaction of 3-phenylazetidine-2,4-dione with 2-propen-1-amine in the presence of a catalyst. The resulting product is purified through a series of chromatographic techniques to obtain a white crystalline powder with a purity of over 99%.
properties
IUPAC Name |
N-(1-phenylazetidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)13-10-8-14(9-10)11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCBPPQQLNWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)


![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)


![4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2866157.png)

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)




